N-(2-Cyanoethyl)-N-methylbenzamide
Overview
Description
N-(2-Cyanoethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a cyanoethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzoyl chloride+N-methyl-2-cyanoethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzamide derivatives and nitriles.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Cyanoethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or ionic interactions with active sites, while the benzamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanoethyl)-N-methylacetamide
- N-(2-Cyanoethyl)-N-methylpropionamide
- N-(2-Cyanoethyl)-N-methylbutyramide
Uniqueness
N-(2-Cyanoethyl)-N-methylbenzamide is unique due to the presence of the benzamide group, which provides distinct chemical properties compared to other similar compounds. The benzamide group enhances the compound’s ability to participate in aromatic interactions, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(9-5-8-12)11(14)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKZNLNDCZYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543373 | |
Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23873-66-7 | |
Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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